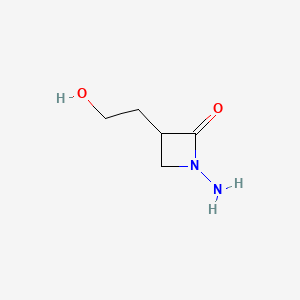
1-Amino-3-(2-hydroxyethyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(2’-hydroxyethyl)azetidin-2-one is a four-membered heterocyclic compound containing both an amino group and a hydroxyethyl group. This compound is part of the azetidine family, which is known for its significant biological and chemical properties. The presence of the azetidinone ring imparts unique reactivity and stability, making it a valuable compound in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one can be synthesized through several methods. One common approach involves the reaction of azetidin-2-one with appropriate amino and hydroxyethyl precursors under controlled conditions. For instance, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Industrial Production Methods: Industrial production of 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support like alumina has been reported to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidinone ring can be reduced to form azetidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of azetidine derivatives.
Substitution: Formation of substituted azetidinones.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(2’-hydroxyethyl)azetidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, azetidin-2-one derivatives have been studied as dual inhibitors of hHDAC6/HDAC8, affecting cell viability and proliferation .
Vergleich Mit ähnlichen Verbindungen
Azetidine: A four-membered ring containing a nitrogen atom.
Oxetane: A four-membered ring containing an oxygen atom.
Spiro-azetidin-2-one: A spirocyclic compound with a shared carbon atom between two rings.
Uniqueness: 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one stands out due to its combination of amino and hydroxyethyl groups, which confer unique reactivity and biological activity. This makes it a versatile compound for various applications in chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
130065-35-9 |
|---|---|
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.147 |
IUPAC-Name |
1-amino-3-(2-hydroxyethyl)azetidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c6-7-3-4(1-2-8)5(7)9/h4,8H,1-3,6H2 |
InChI-Schlüssel |
SJMUBZLRUPMQFO-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1N)CCO |
Synonyme |
2-Azetidinone,1-amino-3-(1-hydroxyethyl)-,(R*,S*)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















